molecular formula C21H26Cl2N2O4S B4297919 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide

Cat. No.: B4297919
M. Wt: 473.4 g/mol
InChI Key: RCEWRWNGHMMLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes dichloro, dimethylamino, sulfonyl, and hexyloxy functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide typically involves multiple steps, including the introduction of the dichloro and dimethylamino groups, followed by the attachment of the sulfonyl and hexyloxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
  • 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzene

Uniqueness

Compared to similar compounds, 2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide is unique due to the presence of the hexyloxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-hexoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O4S/c1-4-5-6-7-11-29-16-10-8-9-15(12-16)24-21(26)17-13-20(19(23)14-18(17)22)30(27,28)25(2)3/h8-10,12-14H,4-7,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWRWNGHMMLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-5-(dimethylsulfamoyl)-N-[3-(hexyloxy)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.